17-Hydroxyprogesterone Trifluoroacetate
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Overview
Description
17-Hydroxyprogesterone Trifluoroacetate is a synthetic derivative of 17-Hydroxyprogesterone, a naturally occurring steroid hormone. This compound is primarily used in scientific research and clinical applications due to its role in the biosynthesis of other steroids, including corticosteroids, androgens, and estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxyprogesterone Trifluoroacetate typically involves the esterification of 17-Hydroxyprogesterone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxyprogesterone Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and alcohols can be used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of 17-Hydroxyprogesterone, which can be used for further chemical modifications or biological studies .
Scientific Research Applications
17-Hydroxyprogesterone Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroidogenesis and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in treating hormonal disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 17-Hydroxyprogesterone Trifluoroacetate involves its interaction with steroid hormone receptors. It acts as an agonist of the progesterone receptor and can influence the biosynthesis of other steroids by modulating the activity of enzymes involved in steroidogenesis .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxyprogesterone: The parent compound, which is a precursor in the biosynthesis of corticosteroids and sex hormones.
Hydroxyprogesterone Caproate: A synthetic derivative used in the prevention of preterm birth.
Megestrol Acetate: Another synthetic progestin with different therapeutic applications
Uniqueness
17-Hydroxyprogesterone Trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and modifies its biological activity. This makes it particularly useful in research settings where stability and specific reactivity are required .
Properties
Molecular Formula |
C23H29F3O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C23H29F3O4/c1-13(27)22(30-19(29)23(24,25)26)11-8-18-16-5-4-14-12-15(28)6-9-20(14,2)17(16)7-10-21(18,22)3/h12,16-18H,4-11H2,1-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
XQBRDDULCCLGOH-LHZXLZLDSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C(F)(F)F |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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